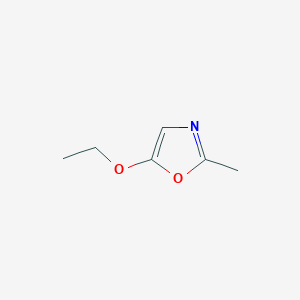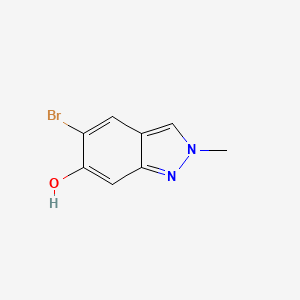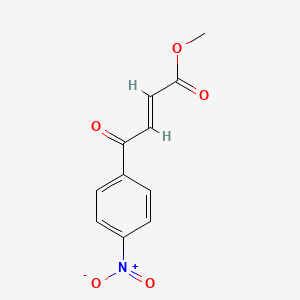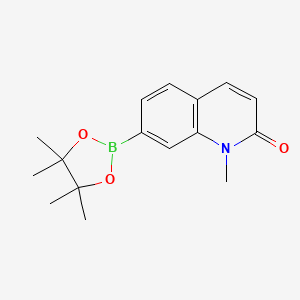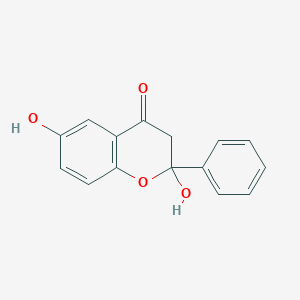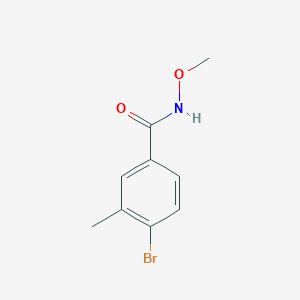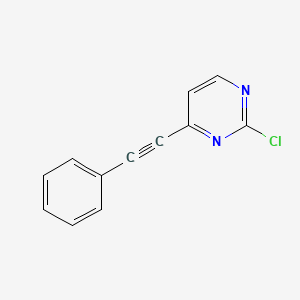
2-Chloro-4-(phenylethynyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-(2-phenylethynyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenylethynyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-phenylethynyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and phenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Procedure: The reaction mixture is typically heated to a temperature range of 60-80°C for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 2-chloro-4-(2-phenylethynyl)pyrimidine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
2-chloro-4-(2-phenylethynyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents include organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck). Catalysts such as palladium complexes and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.
科学研究应用
2-chloro-4-(2-phenylethynyl)pyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the areas of cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-chloro-4-(2-phenylethynyl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-chloropyrimidine: Lacks the phenylethynyl group, making it less complex and potentially less bioactive.
4-phenylethynylpyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
2-chloro-4-(2-phenylethynyl)pyrimidine is unique due to the presence of both the chlorine atom and the phenylethynyl group, which confer distinct chemical reactivity and potential bioactivity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its simpler analogs.
属性
分子式 |
C12H7ClN2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
2-chloro-4-(2-phenylethynyl)pyrimidine |
InChI |
InChI=1S/C12H7ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChI 键 |
WNTDBHWKNCZUHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
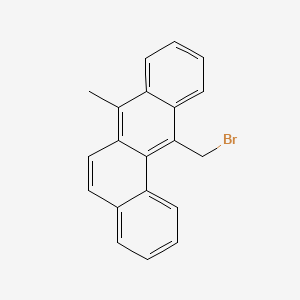
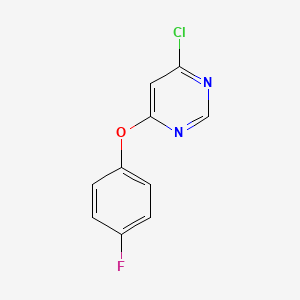
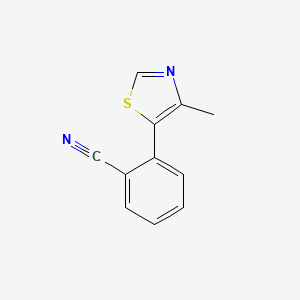
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)
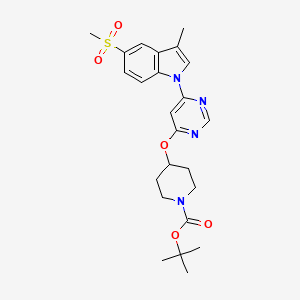
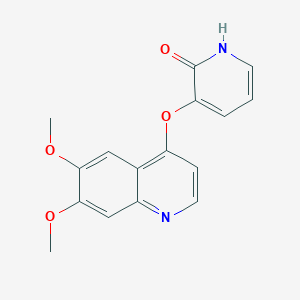
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
